

Synthesis of 5-Nitrothiophene-2-Carboxaldehyde: An Application Note and Protocol

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Compound of Interest

Compound Name: 5-Nitrothiophene-2-Carboxaldehyde

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Abstract

This document provides a comprehensive guide for the synthesis of **5-nitrothiophene-2-carboxaldehyde** from 2-thiophenecarboxaldehyde. The protocol details the nitration of the starting material, which yields a mixture of 4-nitro and 5-nitro isomers, followed by the purification of the desired 5-nitro isomer using column chromatography. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow to ensure reproducibility and accuracy in a laboratory setting.

Data Presentation

A summary of the key quantitative data associated with the synthesis and characterization of **5-nitrothiophene-2-carboxaldehyde** is presented in Table 1.

Table 1: Summary of Quantitative Data

Parameter	Value
Reactant	2-Thiophenecarboxaldehyde
Product	5-Nitrothiophene-2-Carboxaldehyde
Isomer Ratio (4-nitro:5-nitro)	~40:60[1]
Yield of 5-Nitro Isomer	~60% (after purification)
Melting Point	75-77 °C
Molecular Formula	C ₅ H ₃ NO ₃ S[1]
Molecular Weight	157.15 g/mol [1]
Appearance	Yellow solid
Solubility	Insoluble in water; Soluble in acetone, dichloromethane
¹ H NMR (DMSO-d ₆ , ppm)	δ 9.90 (s, 1H, CHO), 8.25 (d, 1H, H-3), 8.05 (d, 1H, H-4)
IR (ATR, cm ⁻¹)	~3100 (C-H, aromatic), ~1670 (C=O, aldehyde), ~1520 & ~1340 (NO ₂ , asymm. & symm.)

Experimental Protocols

Materials and Equipment

- 2-Thiophenecarboxaldehyde
- Fuming nitric acid
- Concentrated sulfuric acid
- Dichloromethane
- Hexanes
- Ether

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Round-bottom flask
- Dropping funnel
- Ice-salt bath
- Magnetic stirrer
- Rotary evaporator
- Thin-layer chromatography (TLC) plates
- Standard laboratory glassware and safety equipment

Synthesis of 5-Nitrothiophene-2-Carboxaldehyde

- **Preparation of the Nitrating Mixture:** In a dropping funnel, carefully mix fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL). Allow the mixture to cool.
- **Reaction Setup:** In a separate round-bottom flask, dissolve 2-thiophenecarboxaldehyde (20 g, 178 mmol) in concentrated sulfuric acid (4 mL). Cool the flask in an ice-salt bath.
- **Nitration:** Slowly add the nitrating mixture dropwise to the cooled solution of 2-thiophenecarboxaldehyde while stirring vigorously. Maintain the temperature of the reaction mixture below 0 °C throughout the addition. After the addition is complete, continue stirring for an additional 5 minutes.^[1]
- **Work-up:** Quench the reaction by pouring the mixture over a large volume of crushed ice and water. Extract the aqueous mixture with ether. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oily crude product.^[1]

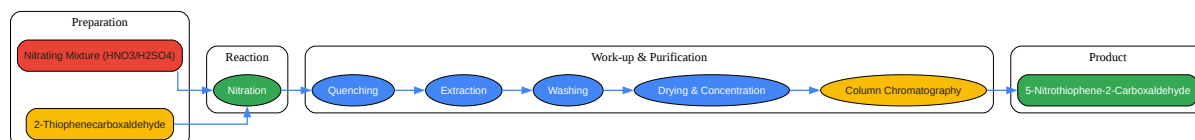
- Purification by Column Chromatography:
 - Prepare a silica gel column using a slurry of silica gel in hexanes.
 - Dissolve the crude product in a minimal amount of dichloromethane.
 - Load the sample onto the column.
 - Elute the column with a mixture of 30-50% dichloromethane in hexanes.^[1]
 - Monitor the separation of the 4-nitro and 5-nitro isomers by thin-layer chromatography (TLC). The 5-nitro isomer is typically the more polar and will elute after the 4-nitro isomer.
 - Collect the fractions containing the **5-nitrothiophene-2-carboxaldehyde**.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a yellow solid.

Characterization

- Melting Point: Determine the melting point of the purified product. The literature value is 75-77 °C.
- ¹H NMR Spectroscopy: Record the ¹H NMR spectrum of the product in deuterated dimethyl sulfoxide (DMSO-d₆).
- IR Spectroscopy: Obtain the infrared spectrum of the product using an ATR-FTIR spectrometer.

Visualizations

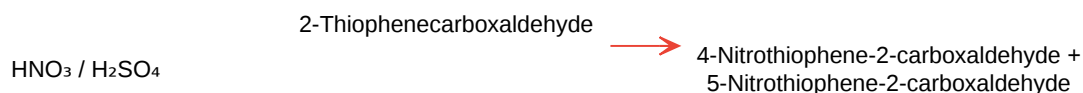
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **5-Nitrothiophene-2-Carboxaldehyde**.

Reaction Pathway



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Caption: Nitration of 2-thiophenecarboxaldehyde yields a mixture of isomers.

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References

- 1. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

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